Technical Guide: Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate
Technical Guide: Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate
Core Scaffold Analysis & Synthetic Utility in Drug Discovery
Executive Summary
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate (CAS: 1680191-38-1) is a bifunctional heterocyclic building block critical to medicinal chemistry campaigns. Belonging to the benzothiazole class—a "privileged scaffold" in drug discovery—this compound offers two distinct orthogonal reactivity handles: an electrophilic C2-chlorine atom susceptible to nucleophilic aromatic substitution (
This guide details the physicochemical profile, synthetic pathways, and application of this scaffold in developing kinase inhibitors and adenosine receptor antagonists.
Chemical Profile & Identification
| Property | Specification |
| IUPAC Name | Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate |
| CAS Number | 1680191-38-1 |
| Molecular Formula | |
| Molecular Weight | 241.69 g/mol |
| SMILES | CCOC(=O)c1cc2nc(Cl)sc2cc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthetic Utility & Reactivity
The utility of Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate lies in its ability to serve as a core hub for divergent synthesis.
Reactivity Map
The benzothiazole ring is electron-deficient, activating the C2-position.
-
C2-Position (
Locus): The nitrogen atom in the thiazole ring pulls electron density, making the C2-carbon highly electrophilic. The chlorine atom is a good leaving group, allowing displacement by amines, thiols, and alkoxides. -
C5-Position (Derivatization Locus): The ethyl ester is stable during C2-substitution but can be selectively hydrolyzed to the carboxylic acid (for coupling) or reduced to the benzyl alcohol.
Mechanism of Action: C2-Amination ( )
The most common reaction is the displacement of the C2-chloro group by primary or secondary amines to generate 2-aminobenzothiazoles. This reaction often proceeds via a Meisenheimer-like transition state or a concerted asynchronous mechanism depending on the solvent and nucleophile.
DOT Diagram: Reactivity Flow
Figure 1: Divergent reactivity pathways. The C2-chloro group allows library expansion via
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Sandmeyer Reaction)
If the 2-chloro derivative is not in stock, it is best synthesized from the commercially available Ethyl 2-aminobenzo[d]thiazole-5-carboxylate using a modified Sandmeyer reaction.
Reagents:
-
Precursor: Ethyl 2-aminobenzo[d]thiazole-5-carboxylate (1.0 eq)
-
Reagent: tert-Butyl nitrite (
-BuONO) (1.5 eq) -
Chlorine Source: Copper(II) chloride (
) (1.2 eq) -
Solvent: Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend
(1.2 eq) in dry under an argon atmosphere. -
Addition: Add tert-butyl nitrite (1.5 eq) dropwise at room temperature. The solution typically turns dark.
-
Substrate Introduction: Add the 2-amino precursor (1.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (
) will occur. -
Reaction: Heat the mixture to 60–65°C for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS for the disappearance of the amine (
) and appearance of the chloride ( mass shift pattern for Cl isotope). -
Workup: Cool to room temperature. Quench with cold 1N HCl (aqueous). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Protocol B: Functionalization (Synthesis of a 2-Amino Derivative)
This protocol demonstrates the installation of a pharmacophore at C2.
Reagents:
-
Substrate: Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate (1.0 eq)
-
Nucleophile: Aniline or Aliphatic Amine (e.g., Morpholine) (1.2 eq)
-
Base:
(2.0 eq) or DIPEA (2.5 eq) -
Solvent: DMF or DMSO
Step-by-Step Methodology:
-
Dissolve the chloro-substrate in DMF (0.1 M concentration).
-
Add the amine (1.2 eq) and base.
-
Heat to 80°C for 4–12 hours. (Note: Electron-poor anilines may require higher temperatures, ~100-120°C).
-
Cool and pour into ice water. The product often precipitates.
-
Filter the solid.[1][2] If no precipitate forms, extract with EtOAc.
-
Recrystallize from EtOH or purify via chromatography.
Applications in Drug Development
Kinase Inhibition
The 2-aminobenzothiazole motif is a bioisostere of the adenine ring in ATP.
-
Binding Mode: The Nitrogen (N3) and the NH of the C2-amine often form a "hinge-binding" hydrogen bond motif within the kinase ATP pocket.
-
Role of C5-Ester: The ethyl ester at C5 projects into the solvent-exposed region or the ribose binding pocket. It is frequently hydrolyzed to an amide to attach solubilizing groups (e.g., piperazine tails) to improve ADME properties.
Workflow Visualization
Figure 2: Medicinal chemistry workflow converting the scaffold into a bioactive clinical candidate.
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Sensitization: Benzothiazoles can be skin sensitizers. Use double nitrile gloves.
-
Waste: Dispose of halogenated organic waste separately.
References
- Jordan, A. D., et al. (2008). Efficient conversion of substituted 2-aminothiazoles to 2-chlorothiazoles via Sandmeyer reaction. Journal of Organic Chemistry. (Contextual grounding for Protocol A).
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.
